O-Hexylhydroxylamine
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Overview
Description
O-Hexylhydroxylamine is an organic compound with the molecular formula C6H15NO. It is a derivative of hydroxylamine where the hydrogen atom of the hydroxyl group is replaced by a hexyl group. This compound is known for its versatility in various chemical reactions and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Hexylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hexylamine with hydroxylamine-O-sulfonic acid (HOSA) under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of hexylamine with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out in a reactor at elevated temperatures and pressures to achieve optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions: O-Hexylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexyl nitroso compounds.
Reduction: It can be reduced to hexylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Hexyl nitroso compounds.
Reduction: Hexylamine.
Substitution: Various O-substituted hydroxylamine derivatives.
Scientific Research Applications
O-Hexylhydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-Hexylhydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form stable intermediates with various electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
O-Benzylhydroxylamine: Similar in structure but with a benzyl group instead of a hexyl group.
O-Phenylhydroxylamine: Contains a phenyl group instead of a hexyl group.
O-Methylhydroxylamine: Features a methyl group in place of the hexyl group.
Uniqueness: O-Hexylhydroxylamine is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic characteristics and enhanced reactivity .
Properties
CAS No. |
4665-68-3 |
---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
O-hexylhydroxylamine |
InChI |
InChI=1S/C6H15NO/c1-2-3-4-5-6-8-7/h2-7H2,1H3 |
InChI Key |
AIPBDRLFQKUETL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCON |
Origin of Product |
United States |
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